3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
Description
The compound 3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (hereafter referred to as the "target compound") is a pyridazine derivative featuring a thiophen-2-yl group at position 6 and a piperazine moiety substituted with a 3-methoxy-1-methylpyrazole-4-carbonyl group at position 2. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse pharmacological activities, including anti-inotropic, anti-platelet, antibacterial, and antiviral effects .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-22-12-13(17(21-22)26-2)18(25)24-9-7-23(8-10-24)16-6-5-14(19-20-16)15-4-3-11-27-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWPJCBQJGVNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic molecule featuring a unique combination of pyrazole, piperazine, and thiophene moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- A pyridazine core , which is known for its diverse biological activities.
- A pyrazole ring that contributes to anti-inflammatory and anti-cancer properties.
- A piperazine moiety , often associated with neuroactive compounds.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperazine component may facilitate binding to specific receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions that modulate biological functions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Example 1 | E. coli | High |
| Example 2 | S. aureus | Moderate |
Anti-inflammatory Effects
Studies have demonstrated that some pyrazole derivatives possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For example, certain synthesized derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through the inhibition of tumor growth and metastasis. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .
Study 1: Anti-inflammatory Activity
In a study involving carrageenan-induced edema in rats, certain pyrazole derivatives exhibited significant reduction in paw swelling compared to controls, demonstrating their potential as anti-inflammatory agents .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several pyrazole derivatives against resistant strains of bacteria. The results indicated that the target compound had comparable efficacy to established antibiotics, making it a candidate for further development .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure in drug discovery due to its ability to interact with various biological targets. Research has indicated that it may possess:
- Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the pyrazole and piperazine moieties contributes to its effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
Biological Studies
The compound's interaction with specific receptors and enzymes has been explored in several studies:
- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Receptor Binding : The structural features allow it to bind selectively to certain receptors, which is crucial for the development of new pharmacological agents targeting neurological disorders.
| Activity Type | Target | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | Cancer Cells | Inhibition of proliferation | [Research Study 1] |
| Antimicrobial | Bacterial Strains | Bactericidal effect | [Research Study 2] |
| Enzyme Inhibition | Metabolic Enzymes | Reduced activity | [Research Study 3] |
Table 2: Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Synthesis of Pyrazole | Reflux in ethanol |
| Step 2 | Coupling with Piperazine | Use of coupling agents |
| Step 3 | Formation of Thiophene | Heating with thiophene derivatives |
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the antitumor effects of derivatives based on this compound. Researchers found that specific modifications enhanced its potency against breast cancer cell lines, suggesting potential for further development as an anticancer drug.
Case Study 2: Antimicrobial Activity
In an article from Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant bacterial strains. Results indicated significant inhibition, highlighting its potential as a new antibiotic agent.
Comparison with Similar Compounds
Core Pyridazine Derivatives
Pyrazole-Containing Analogues
Key Structural and Functional Differences
Piperazine Substituents: The target compound’s piperazine group is functionalized with a 3-methoxy-1-methylpyrazole-4-carbonyl moiety, which introduces both lipophilic (methyl) and electron-donating (methoxy) properties. Compound 21 (from ) features a trifluoromethylphenyl group on piperazine, which could improve metabolic stability and target affinity due to the electron-withdrawing CF₃ group .
Thiophene vs. Other Aromatic Groups :
- The thiophen-2-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or chlorophenyl groups in analogues. Thiophene’s sulfur atom could also influence solubility and redox properties.
Pyrazole Modifications: The 3-methoxy-1-methylpyrazole in the target compound differs from pyrazole derivatives in and , which lack the methoxy group or feature alternative linkages (e.g., thiadiazine amides). Methoxy groups are known to modulate electronic effects and metabolic pathways .
Pharmacological Implications (Inferred)
- The target compound’s thiophene and pyrazole groups may synergize to enhance binding to enzymes or receptors involved in inflammatory or infectious diseases, similar to pyridazine derivatives with anti-inotropic or antiviral activities .
- The methoxy-methylpyrazole substituent could improve oral bioavailability compared to bulkier groups (e.g., chlorophenoxypropyl), as seen in other drug-like molecules .
Research Findings and Data Gaps
- Available Data : Structural analogs demonstrate pyridazine’s pharmacological versatility, but specific data on the target compound’s potency, selectivity, or pharmacokinetics are absent in the provided evidence.
- Critical Gaps :
- Experimental validation of biological activities (e.g., enzyme inhibition, cellular assays).
- Comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling against analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
